molecular formula C15H22N2O2 B2509815 Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate CAS No. 1260759-40-7

Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate

Cat. No.: B2509815
CAS No.: 1260759-40-7
M. Wt: 262.353
InChI Key: DYMSFDWIUGJGSX-UHFFFAOYSA-N
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Description

Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate is a chemical compound with the molecular formula C15H22N2O2. It is a derivative of carbamate, featuring a tert-butyl group, a cyclobutyl group, and a 4-methylpyridin-2-yl group. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with cyclobutylamine and 4-methylpyridine. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The mixture is cooled to an ice bath temperature, and then a base such as sodium hydride is added to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate is unique due to its combination of a cyclobutyl group and a 4-methylpyridin-2-yl group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

tert-butyl N-cyclobutyl-N-(4-methylpyridin-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-8-9-16-13(10-11)17(12-6-5-7-12)14(18)19-15(2,3)4/h8-10,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYMSFDWIUGJGSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N(C2CCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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